Cas no 2172383-57-0 (3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid)

2172383-57-0 structure
Nome do Produto:3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid
3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid Propriedades químicas e físicas
Nomes e Identificadores
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- 3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid
- 3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid
- 2172383-57-0
- EN300-1518655
-
- Inchi: 1S/C27H25IN2O5/c1-2-30(12-11-25(31)32)26(33)17-13-18(28)15-19(14-17)29-27(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,13-15,24H,2,11-12,16H2,1H3,(H,29,34)(H,31,32)
- Chave InChI: CUVVNTFDYHFTDT-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1)C(N(CC)CCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Propriedades Computadas
- Massa Exacta: 584.08082g/mol
- Massa monoisotópica: 584.08082g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 9
- Complexidade: 742
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 95.9Ų
- XLogP3: 4.6
3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518655-50mg |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518655-2500mg |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1518655-0.25g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1518655-2.5g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518655-10.0g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1518655-100mg |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1518655-0.05g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1518655-0.5g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1518655-5.0g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1518655-0.1g |
3-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}propanoic acid |
2172383-57-0 | 0.1g |
$2963.0 | 2023-06-05 |
3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}propanoic acid Literatura Relacionada
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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